![molecular formula C12H23N3O2 B14053868 tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate CAS No. 68076-40-4](/img/structure/B14053868.png)
tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate: is an organic compound with the molecular formula C12H23N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-[(2-cyanoethyl)amino]butylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the mechanisms of enzyme action .
Medicine: It is investigated for its role in drug delivery systems and as a prodrug .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It is also utilized in the manufacture of specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Proteins: It can modify protein structures, affecting their stability and function.
Pathways: The compound may influence metabolic pathways by altering enzyme activities.
Comparación Con Compuestos Similares
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but with an oxoethyl group instead of a cyanoethyl group.
tert-Butyl (2-cyanoethyl)carbamate: A closely related compound with a similar cyanoethyl group.
tert-Butyl (4-aminophenethyl)carbamate: Contains an aminophenethyl group instead of a cyanoethyl group.
Uniqueness: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is unique due to its specific cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
68076-40-4 |
|---|---|
Fórmula molecular |
C12H23N3O2 |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-cyanoethylamino)butyl]carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-10-5-4-8-14-9-6-7-13/h14H,4-6,8-10H2,1-3H3,(H,15,16) |
Clave InChI |
YHWSTQMDXGCLEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCNCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


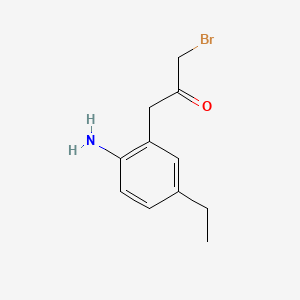
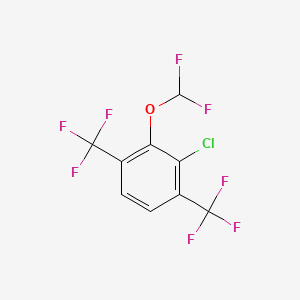

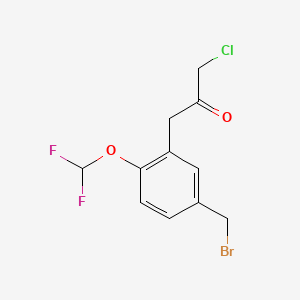
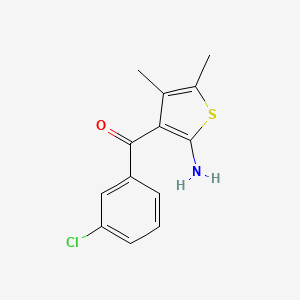


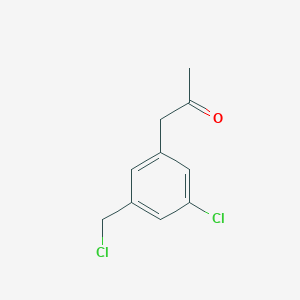
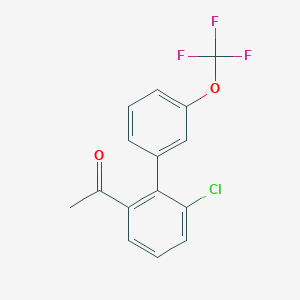
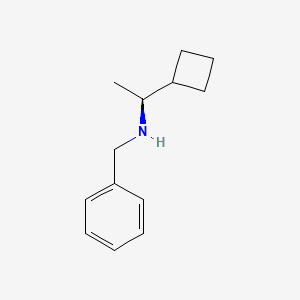

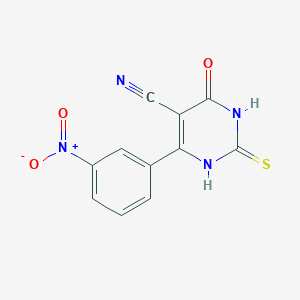
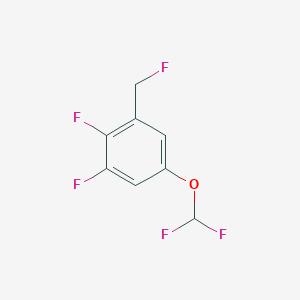
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
